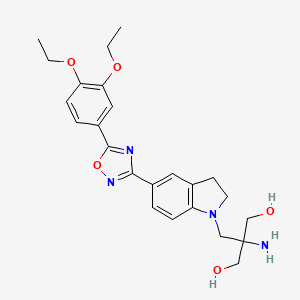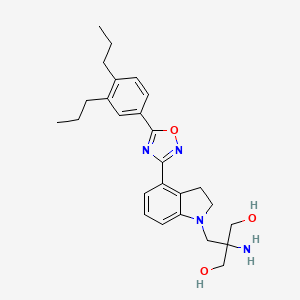![molecular formula C20H20Cl2N2O2 B10836991 4-[5-Tert-butyl-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzoic acid](/img/structure/B10836991.png)
4-[5-Tert-butyl-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-Tert-butyl-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzoic acid is a complex organic compound that features a pyrazole ring substituted with tert-butyl and dichlorophenyl groups, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Tert-butyl-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dichlorophenylhydrazine with tert-butyl acetoacetate to form the pyrazole ring. This intermediate is then coupled with 4-carboxybenzaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[5-Tert-butyl-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Dihydropyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
4-[5-Tert-butyl-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[5-Tert-butyl-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzoic acid involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Similar in structure but lacks the pyrazole ring.
4-tert-Butylbenzoic acid: Contains the benzoic acid moiety but lacks the pyrazole and dichlorophenyl groups.
2,4-Dichlorophenylhydrazine: Shares the dichlorophenyl group but lacks the benzoic acid and pyrazole components.
Uniqueness
4-[5-Tert-butyl-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzoic acid is unique due to its combination of a pyrazole ring, dichlorophenyl group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C20H20Cl2N2O2 |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
4-[5-tert-butyl-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzoic acid |
InChI |
InChI=1S/C20H20Cl2N2O2/c1-20(2,3)18-11-17(15-9-6-13(21)10-16(15)22)24(23-18)14-7-4-12(5-8-14)19(25)26/h4-10,17H,11H2,1-3H3,(H,25,26) |
InChI Key |
DIZHQHRVPINGBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(C1)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-ethoxy-2-oxoethyl)-[2-(6-oxo-5H-purin-9-yl)ethyl]amino]ethylphosphonic acid](/img/structure/B10836909.png)
![4-amino-N-[1-(4-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10836912.png)
![[[4-[3-[[1-[[1-Amino-3-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]amino]-1-oxopropan-2-yl]amino]-5-[(3-iodobenzoyl)amino]-1-oxopentan-2-yl]amino]-2-[(3-bromo-4-methylbenzoyl)amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B10836915.png)
![2-[3-methyl-1-(p-tolyl)-8,9-dihydro-7H-cyclopenta[f]quinolin-2-yl]pentanoic acid](/img/structure/B10836918.png)
![2-Hydroxy-6-[5-(4-methylpiperazine-1-carbonyl)furan-2-yl]naphthalene-1-carbaldehyde](/img/structure/B10836926.png)
![1-(2-(1-isopropyl-7-(methylsulfonyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrazin-2(1H)-yl)-4-(trifluoromethyl)pyrimidin-5-yl)ethanone](/img/structure/B10836932.png)
![(2S)-2-[[[5-(4-carbamimidoylphenoxy)carbonylfuran-2-yl]methyl-methylcarbamoyl]amino]butanedioic acid](/img/structure/B10836939.png)

![1-[8-Fluoro-3-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-4,5-dihydrobenzo[g][2,1]benzoxazol-7-yl]azetidine-3-carboxylic acid](/img/structure/B10836947.png)

![3-[3-[(4,5-Dichloroimidazol-1-yl)methyl]phenyl]-5-[2-(1-phenylcyclohexyl)ethyl]-1,2,4-oxadiazole](/img/structure/B10836958.png)
![2-(2-Methyl-4-p-tolylpyrimido[1,2-b]indazol-3-yl)pentanoic acid](/img/structure/B10836968.png)
![ethyl 2-(1-isopropyl-7-(methylsulfonyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrazin-2(1H)-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B10836970.png)
![phenyl N-[1-anilino-6-(ethanethioylamino)-1-oxohexan-2-yl]carbamate](/img/structure/B10836974.png)
